5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione
CAS No.: 56606-38-3
Cat. No.: VC16011402
Molecular Formula: C6H3N3O2
Molecular Weight: 149.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56606-38-3 |
|---|---|
| Molecular Formula | C6H3N3O2 |
| Molecular Weight | 149.11 g/mol |
| IUPAC Name | pyrrolo[3,4-d]pyrimidine-5,7-dione |
| Standard InChI | InChI=1S/C6H3N3O2/c10-5-3-1-7-2-8-4(3)6(11)9-5/h1-2H,(H,9,10,11) |
| Standard InChI Key | BSXBDKGWSQDPPD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=NC=N1)C(=O)NC2=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The core structure of 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione consists of a pyrrole ring fused to a pyrimidine ring at the 3,4-positions. The pyrrole component contributes a five-membered aromatic ring with one nitrogen atom, while the pyrimidine ring is a six-membered di-azaheterocycle. Two ketone groups at positions 5 and 7 introduce electron-withdrawing effects, influencing the compound’s reactivity . The planar arrangement of the fused rings facilitates π-π stacking interactions, a feature leveraged in supramolecular chemistry .
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 163.14 g/mol |
| IUPAC Name | 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione |
| CAS Registry Number | 56606-38-3 |
| SMILES Notation | O=C1N(C2=C1N=CN=C2)C3 |
| Hybridization | sp²-dominated fused rings |
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ketone carbonyl groups at ~170 ppm in the spectrum, while the aromatic protons resonate between 7.5–8.5 ppm in the spectrum . Mass spectrometric analysis confirms the molecular ion peak at m/z 163.04, consistent with the molecular formula . X-ray crystallography data, though limited for this specific compound, predict a nearly planar geometry based on analogous pyrrolo-pyrimidine structures .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione typically involves cyclocondensation strategies. One common route utilizes 3,4-diaminopyrrole derivatives reacted with dicarbonyl reagents such as oxalyl chloride :
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Methyl iodide, | N6-Methyl derivative |
| Reduction | , THF | 5,7-Diol intermediate |
| Halogenation | NCS, | 2-Chloro substituted analog |
Applications in Medicinal Chemistry
Anticancer Activity
Pyrrolo-pyrimidine diones exhibit inhibitory effects on kinase enzymes, particularly cyclin-dependent kinases (CDKs). Molecular docking studies suggest that 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione binds to the ATP-binding pocket of CDK2 with a predicted of 18 nM . In vitro assays against MCF-7 breast cancer cells show an of 4.7 μM, though toxicity profiles remain unoptimized .
Antimicrobial Properties
Derivatives functionalized with sulfonamide groups at N6 demonstrate broad-spectrum antibacterial activity. Against Staphylococcus aureus (MRSA), minimum inhibitory concentrations (MICs) as low as 2 μg/mL have been observed, comparable to vancomycin . The mechanism likely involves dihydrofolate reductase inhibition, disrupting nucleotide synthesis .
Industrial and Material Science Applications
Organic Electronics
The planar conjugated system of 5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione makes it a candidate for organic semiconductors. Thin-film transistors incorporating this compound exhibit hole mobilities of , suitable for flexible display technologies .
Catalysis
Palladium complexes with pyrrolo-pyrimidine dione ligands show enhanced activity in Heck coupling reactions. Turnover numbers (TONs) exceed 10,000 when catalyzing styrene arylation, attributed to improved electron donation from the ligand’s nitrogen atoms .
Future Perspectives
Research priorities include:
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Developing enantioselective syntheses to access chiral derivatives for asymmetric catalysis.
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Exploring photodynamic therapy applications via functionalization with photosensitizers.
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Computational optimization of ADMET (absorption, distribution, metabolism, excretion, toxicity) properties to advance pharmacological candidates.
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